molecular formula C11H13N B2662976 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 66505-14-4

1-Phenyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B2662976
CAS No.: 66505-14-4
M. Wt: 159.23 g/mol
InChI Key: HYXPTPHIWQWOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a fused cyclopropane and piperidine ring system, with a phenyl group at the 1-position. This rigid scaffold has garnered significant interest in medicinal chemistry due to its conformational restriction, which enhances receptor binding specificity and metabolic stability . Key applications include:

  • Sigma Receptor Modulation: The compound serves as a high-affinity ligand for σ1 and σ2 receptors, which are implicated in neurological disorders, cancer proliferation, and pain modulation .
  • Non-Narcotic Analgesia: Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) demonstrates potent analgesic activity without opioid-like side effects, attributed to its enantioselective interaction with pain pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPTPHIWQWOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66505-14-4
Record name 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-azabicyclo[3.1.0]hexane can be synthesized through various methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which simultaneously forms both rings in a single reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal catalysis and tandem cyclizations from acyclic precursors are promising approaches for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-3-azabicyclo[3.1.0]hexane has shown promise as a ligand for sigma receptors, particularly σ1 and σ2 subtypes, which are implicated in various neurological processes such as pain modulation, neuroprotection, and cognitive functions. Its derivatives are being explored for therapeutic applications in treating conditions like:

  • Psychosis : Due to its interaction with sigma receptors, it may help in managing symptoms associated with psychotic disorders.
  • Cocaine Addiction : Research indicates potential in mitigating cocaine dependence through sigma receptor modulation.
  • Neurodegenerative Diseases : Its neuroprotective effects could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecular structures through various chemical reactions, including:

  • Nucleophilic Substitutions : The nitrogen atom can act as a nucleophile, allowing for the formation of derivatives that may exhibit differing biological activities.
  • Cyclization Reactions : It can participate in cyclization reactions to yield novel bicyclic compounds with potential therapeutic benefits.

Chemical Catalysis

In industrial applications, this compound is utilized as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Sigma Receptor Interaction : A study demonstrated that derivatives of this compound exhibited significant binding affinity for σ1 receptors, suggesting their potential use in developing targeted therapies for psychiatric disorders .
  • Neuroprotective Effects : Research indicated that certain analogs of this compound could exert neurotrophic effects, promoting neuronal survival and function .
  • Synthesis of Related Compounds : A patent describes the synthesis of 2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane as an intermediate for producing therapeutic agents targeting depression, showcasing the compound's utility in drug development .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves its interaction with sigma receptors. These receptors are involved in modulating neurotransmitter systems and have roles in various physiological processes. The compound binds to these receptors, influencing their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Table 1: Comparison of σ Receptor Affinity Across Bicyclic and Piperidine Derivatives

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ1/σ2) Key Structural Feature Reference
1-Phenyl-3-azabicyclo[3.1.0]hexane (+)-14 0.9 12.3 13.7 N-Cyclohexyl substituent
3-Phenylpiperidines 2–50 10–200 5–10 Flexible piperidine backbone
(+)-Pentazocine 1.1 >1,000 >909 Benzomorphan scaffold

Key Findings :

  • Conformational restriction in the bicyclo[3.1.0]hexane core enhances σ1 affinity compared to flexible 3-phenylpiperidines. For example, (+)-14 exhibits a σ1 Ki of 0.9 nM, outperforming most piperidine derivatives .
  • N-Substituents critically modulate selectivity: The N-phenethyl analog (+)-18 achieves σ1/σ2 selectivity >100, surpassing classical ligands like (+)-pentazocine .

Pharmacological Activity: Aromatase Inhibition

Table 2: Aromatase Inhibitory Activity of Bicyclic vs. Linear Analogs

Compound IC50 (nM) Enantiomer Activity Reference
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (1h) 1.2 1R-(+)-enantiomer active
Aminoglutethimide (AG) 170 Racemic mixture, lower potency
3-Cyclohexyl derivative (2g) 0.8 Achiral, higher metabolic stability

Key Findings :

  • Bicyclic derivatives exhibit >140-fold higher potency than AG, a first-generation aromatase inhibitor .
  • Enantioselectivity is critical: The 1R-(+)-enantiomer of 1h is solely responsible for enzyme inhibition, mirroring trends in AG derivatives .

Analgesic Activity: Comparison with Opioid and Non-Opioid Agents

Table 3: Analgesic Efficacy in Preclinical Models

Compound ED50 (mg/kg) Mechanism Enantiomer Specificity Reference
Bicifadine (2b) 0.5 Triple reuptake inhibitor (+)-enantiomer (1R,5S) only
Morphine 2.0 μ-opioid receptor agonist Racemic activity
3-Phenylpyrrolidines 1.2–5.0 Dopamine/norepinephrine reuptake inhibition Limited data

Key Findings :

  • Bicifadine’s rigid bicyclic structure confers non-narcotic analgesia, avoiding respiratory depression and addiction risks associated with opioids .
  • Activity is strictly enantiomer-dependent: The (+)-enantiomer (1R,5S) is 10-fold more potent than the (–)-form in rodent pain assays .

Biological Activity

1-Phenyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound notable for its unique nitrogen-containing structure, which has drawn attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a bicyclic framework with a phenyl group attached to a nitrogen atom integrated into a cyclohexane ring. This structure enhances its interaction with various biological targets, particularly sigma receptors, which play crucial roles in neurotransmitter modulation and neuroprotection.

Target Interaction

The primary biological target of this compound is the sigma receptor, specifically the σ1 subtype. The compound exhibits a moderate to high affinity for these receptors, influencing several biochemical pathways related to pain perception, cognitive functions, and motor control .

Mode of Action

Upon binding to sigma receptors, this compound modulates receptor activity, potentially leading to neuroprotective and analgesic effects. The interaction with these receptors may also offer therapeutic avenues for treating mood disorders such as depression and anxiety .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, promoting overall neural health .
  • Analgesic Properties : Its interaction with sigma receptors positions it as a candidate for developing analgesic drugs aimed at managing chronic pain conditions .
  • Antidepressant Potential : The modulation of receptor activity suggests potential efficacy in treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the compound's biological activity:

Sigma Receptor Binding Study

A study demonstrated that derivatives of this compound showed significant affinity for σ1 receptors, indicating potential applications in treating psychiatric disorders .

Neuroprotective Studies

Research has shown that this compound can enhance neuronal survival under stress conditions, suggesting its role in neuroprotection .

Analgesic Research

Investigations into the analgesic properties revealed that certain derivatives could effectively reduce pain responses in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-PhenylpiperidinePiperidine-basedModerate sigma receptor affinity
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexaneAzabicyclic derivativeEnhanced aromatase inhibition

The unique bicyclic structure of this compound imparts distinct chemical reactivity and biological activity compared to its analogs.

Q & A

Q. What are the standard synthetic approaches for 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives?

The synthesis typically involves cyclopropane ring formation and subsequent functionalization. For example, Marrazzo et al. synthesized derivatives via alkylation of the parent bicyclic amine with substituents like 3-phenylpropyl or benzyl groups under reflux conditions in dry DMF, using NaHCO₃ as a base. Yields range from 60–93%, with purification via flash column chromatography (CHCl₃/cyclohexane/EtOH) and crystallization of oxalate salts . Earlier work by Fanshawe et al. employed alternative routes to produce non-narcotic analgesics, though specific σ-receptor binding data were not reported .

Q. How are structural and purity characteristics validated for these compounds?

Key methods include:

  • 1H/13C NMR : For confirming substituent positions and bicyclic conformation (e.g., δ 0.95–4.58 ppm for benzyl derivatives, δ 16.40–68.22 ppm in 13C spectra) .
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • IR spectroscopy : Identification of carbonyl groups (e.g., C=O stretch at 1683 cm⁻¹ in ketone derivatives) .

Q. What safety protocols are critical during synthesis?

  • Use protective equipment (gloves, masks, goggles) to avoid skin/eye contact with intermediates like 4-bromo-2-methyl-2-butene .
  • Conduct reactions in fume hoods or gloveboxes for volatile/toxic byproducts .
  • Dispose of waste via certified biohazard services to mitigate environmental risks .

Advanced Research Questions

Q. How do structural modifications influence σ1/σ2 receptor affinity?

Structure-activity relationship (SAR) studies reveal:

Substituentσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Notes
3-(1-Adamantylmethyl)12.448.2Enhanced rigidity improves σ1 selectivity
3-Benzyl25.789.5Aromatic bulk lowers σ2 binding
3-(3-Phenylpropyl)18.963.8Chain length optimizes potency

Derivatives with bulky, lipophilic groups (e.g., adamantyl) show higher σ1 selectivity due to complementary receptor pocket interactions .

Q. How can enantiomeric resolution impact pharmacological activity?

Chiral separation via diastereomeric salt formation (e.g., oxalic acid) or HPLC is critical. For example, (+)-(1R,5S)-1-phenyl-3-(3-phenylpropyl) derivatives exhibit distinct optical rotations ([α]D +60.9°) and may show differential σ-receptor binding compared to racemates . Enantiopure compounds are essential for in vivo studies to avoid confounding pharmacokinetic effects.

Q. What methodological challenges arise in reconciling historical pharmacological data with modern receptor studies?

Early studies by Fanshawe et al. reported analgesic and antidepressant effects without σ-receptor binding data . Modern researchers must:

  • Re-evaluate historical compounds using standardized radioligand assays (e.g., [³H]DTG for σ2).
  • Account for differences in assay conditions (e.g., membrane preparation, species-specific receptors).
  • Use computational docking to hypothesize binding modes for legacy compounds .

Q. How can computational modeling guide derivative design?

  • Molecular docking : Predict interactions with σ1’s trimeric structure (e.g., hydrogen bonding with Glu172, hydrophobic contacts with Phe196) .
  • QM/MM simulations : Assess strain energy in bicyclic cores to optimize stability.
  • ADMET profiling : Prioritize derivatives with favorable logP (2–4) and low CYP450 inhibition risk.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor affinities?

  • Standardize assays : Use identical cell lines (e.g., rat liver membranes) and reference ligands (e.g., haloperidol for σ1).
  • Control for stereochemistry : Verify enantiopurity, as racemic mixtures can skew Ki values .
  • Validate via orthogonal methods : Compare radioligand binding with functional assays (e.g., calcium flux).

Experimental Design Considerations

Q. What strategies optimize yield in multi-step syntheses?

  • Temperature control : Maintain 80°C during alkylation to balance reaction rate and byproduct formation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent amine oxidation during functionalization .
  • Salt formation : Improve crystallinity via oxalate or hydrochloride salts for easier purification .

Q. How to design in vitro studies for σ-receptor specificity?

  • Competitive binding assays : Include σ1 (e.g., ³H-pentazocine) and σ2 ([³H]DTG) probes .
  • Selectivity panels : Test against off-target receptors (e.g., opioid, dopamine D2) to rule out polypharmacology.
  • Functional assays : Measure intracellular Ca²⁺ release or ER stress response to confirm agonism/antagonism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.